molecular formula C10H13F3O2 B3286461 2-(Trifluoroacetyl)cyclooctanone CAS No. 82734-47-2

2-(Trifluoroacetyl)cyclooctanone

Cat. No.: B3286461
CAS No.: 82734-47-2
M. Wt: 222.20 g/mol
InChI Key: ZAVJTSLIGAGALR-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclooctanone is an organic compound with the molecular formula C10H13F3O2. It is a colorless liquid with a strong fruity odor and is widely used in organic synthesis. The presence of the trifluoroacetyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)cyclooctanone typically involves the reaction of cyclooctanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctanone+Trifluoroacetic AnhydrideThis compound\text{Cyclooctanone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} Cyclooctanone+Trifluoroacetic Anhydride→this compound

The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)cyclooctanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoroacetyl)cyclooctanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)cyclooctanone involves its interaction with various molecular targets and pathways. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. These interactions play a crucial role in its chemical behavior and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoroacetyl)cyclohexanone
  • 2-(Trifluoroacetyl)cyclopentanone
  • 2-(Trifluoroacetyl)cyclododecanone

Uniqueness

2-(Trifluoroacetyl)cyclooctanone is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its smaller or larger ring analogs. The trifluoroacetyl group further enhances its reactivity and makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9(15)7-5-3-1-2-4-6-8(7)14/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJTSLIGAGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698319
Record name 2-(Trifluoroacetyl)cyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82734-47-2
Record name 2-(Trifluoroacetyl)cyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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